Cas no 1345681-58-4 (Vc-seco-duba)

Vc-seco-duba structure
Nombre del producto:Vc-seco-duba
Número CAS:1345681-58-4
MF:C65H75ClN12O17
Megavatios:1331.81421494484
CID:5052368
PubChem ID:88899540
Vc-seco-duba Propiedades químicas y físicas
Nombre e identificación
-
- Vc-seco-duba
- Duocarmazine
- DY9HDN3I6S
- SYD980
- Duocarmazine (USAN)
- Duocarmazine [USAN]
- D11511
- L-Ornithinamide, N-((2-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethoxy)carbonyl)-L-valyl-N5-(aminocarbonyl)-N-(4-(7-((((1S)-1-(chloromethyl)-2,3-dihydro-3-((6-((4-hydroxybenzoyl)amino)imidazo(1,2-a)pyridin-2-yl)carbonyl)-9-methyl-1H-benz(E)indol-5
- EX-A6324
- UNII-DY9HDN3I6S
- 1345681-58-4
- MS-32119
- [(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate
- AKOS040743617
- F81365
- DA-68545
- CS-0102852
- CHEMBL4298143
- HY-128957
- L-ORNITHINAMIDE, N-((2-(2-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)ETHOXY)ETHOXY)CARBONYL)-L-VALYL-N5-(AMINOCARBONYL)-N-(4-(7-((((1S)-1-(CHLOROMETHYL)-2,3-DIHYDRO-3-((6-((4-HYDROXYBENZOYL)AMINO)IMIDAZO(1,2-A)PYRIDIN-2-YL)CARBONYL)-9-METHYL-1H-BENZ(E)INDOL-5-YL)OXY)CARBONYL)-12-HYDROXY-4-METHYL-3-OXO-2,10-DIOXA-4,7-DIAZADODEC-1-YL)PHENYL)-
- SCHEMBL12286766
- 4-((2S,5S)-13-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-isopropyl-4,7-dioxo-2-(3-ureidopropyl)-8,11-dioxa-3,6-diazatridecanamido)benzyl (2-(((((S)-1-(chloromethyl)-3-(6-(4-hydroxybenzamido)imidazo[1,2-a]pyridine-2-carbonyl)-9-methyl-2,3-dihydro-1H-benzo[e]indol-5-yl)oxy)carbonyl)(2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate
-
- Renchi: 1S/C65H75ClN12O17/c1-39(2)57(73-63(88)93-32-31-92-29-26-77-53(81)20-21-54(77)82)60(85)72-48(9-6-22-68-62(67)87)59(84)69-44-14-10-41(11-15-44)38-94-64(89)74(4)23-24-75(25-28-91-30-27-79)65(90)95-51-33-50-56(55-40(3)7-5-8-47(51)55)43(34-66)35-78(50)61(86)49-37-76-36-45(16-19-52(76)71-49)70-58(83)42-12-17-46(80)18-13-42/h5,7-8,10-21,33,36-37,39,43,48,57,79-80H,6,9,22-32,34-35,38H2,1-4H3,(H,69,84)(H,70,83)(H,72,85)(H,73,88)(H3,67,68,87)/t43-,48+,57+/m1/s1
- Clave inchi: RFQYSAASDBNNDZ-UCGHAGIGSA-N
- Sonrisas: ClC[C@@H]1CN(C(C2=CN3C=C(C=CC3=N2)NC(C2C=CC(=CC=2)O)=O)=O)C2C=C(C3C=CC=C(C)C=3C1=2)OC(N(CCOCCO)CCN(C(=O)OCC1C=CC(=CC=1)NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(=O)OCCOCCN1C(C=CC1=O)=O)=O)=O)C)=O
Atributos calculados
- Calidad precisa: 1330.5061667g/mol
- Masa isotópica única: 1330.5061667g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 8
- Recuento de receptores de enlace de hidrógeno: 18
- Recuento de átomos pesados: 95
- Cuenta de enlace giratorio: 34
- Complejidad: 2630
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.2
- Superficie del Polo topológico: 374
Vc-seco-duba PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0102852-10mg |
Vc-seco-DUBA |
1345681-58-4 | 99.80% | 10mg |
$13200.0 | 2022-04-27 | |
MedChemExpress | HY-128957-5mg |
Vc-seco-DUBA |
1345681-58-4 | 99.80% | 5mg |
¥78000 | 2023-08-31 | |
ChemScence | CS-0102852-5mg |
Vc-seco-DUBA |
1345681-58-4 | 99.80% | 5mg |
$7800.0 | 2022-04-27 | |
MedChemExpress | HY-128957-1mg |
Vc-seco-DUBA |
1345681-58-4 | 99.95% | 1mg |
¥21500 | 2024-04-20 | |
1PlusChem | 1P01V557-5mg |
Vc-seco-DUBA |
1345681-58-4 | 99% | 5mg |
$8963.00 | 2023-12-22 | |
1PlusChem | 1P01V557-1mg |
Vc-seco-DUBA |
1345681-58-4 | 99% | 1mg |
$4042.00 | 2023-12-22 | |
Ambeed | A1154046-1mg |
Vc-seco-DUBA |
1345681-58-4 | 97% | 1mg |
$4847.0 | 2024-04-24 | |
1PlusChem | 1P01V557-10mg |
Vc-seco-DUBA |
1345681-58-4 | 99% | 10mg |
$15143.00 | 2023-12-22 | |
ChemScence | CS-0102852-1mg |
Vc-seco-DUBA |
1345681-58-4 | 99.80% | 1mg |
$3500.0 | 2022-04-27 |
Vc-seco-duba Literatura relevante
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
1345681-58-4 (Vc-seco-duba) Productos relacionados
- 526190-53-4(4-(butoxycarbonyl)phenyl morpholine-4-carboxylate)
- 1314781-00-4(1-(2-methoxynaphthalen-1-yl)cyclopropane-1-carbonitrile)
- 63976-69-2(13-Oxopodocarp-8(14)-en-18-oic acid)
- 900282-01-1(N-(1Z)-1-cyano({(furan-2-yl)methylcarbamoyl})methylidene-1H-isoindol-3-yl-4-methylbenzamide)
- 1248037-96-8(1-(2-Fluoro-4-methylphenyl)guanidine)
- 1428362-63-3(1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-2-methylpiperidine)
- 1779411-29-8(tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[4.5]decane-9-carboxylate)
- 392248-48-5(2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide)
- 1784293-96-4(2-1-(5-methyl-1,2-oxazol-4-yl)cyclopropylethan-1-amine)
- 2742623-32-9((2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1345681-58-4)Vc-seco-duba

Pureza:99%
Cantidad:1mg
Precio ($):4362.0